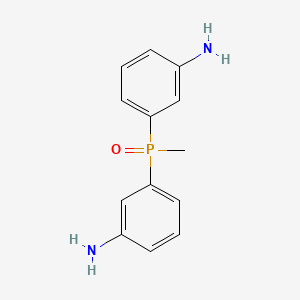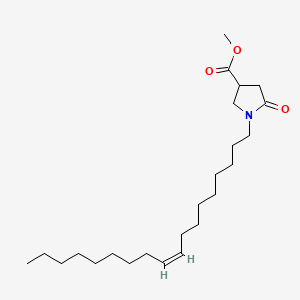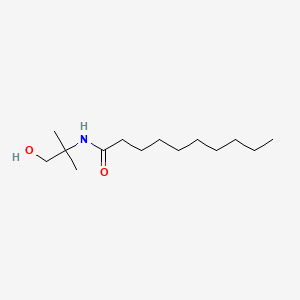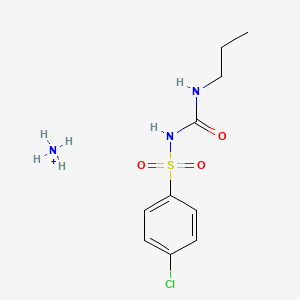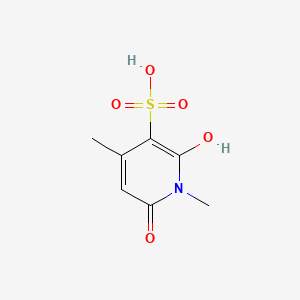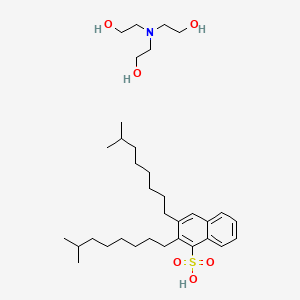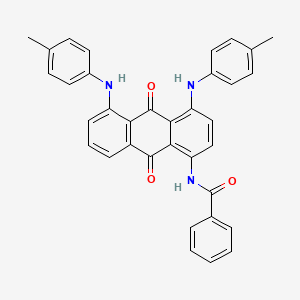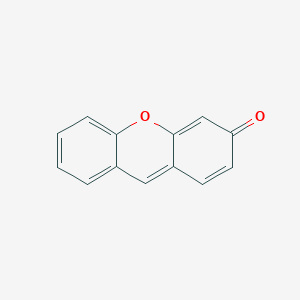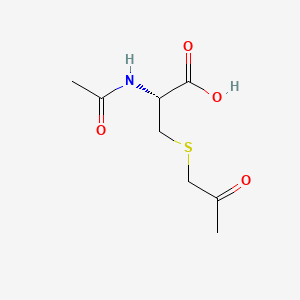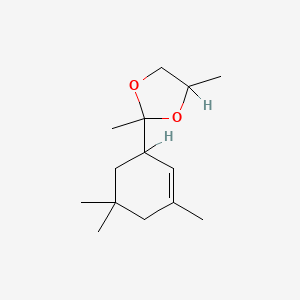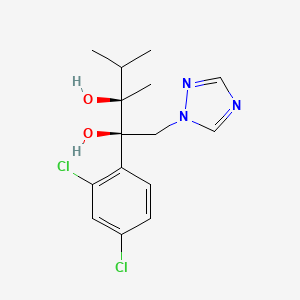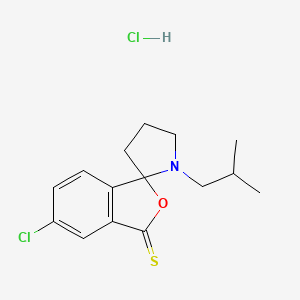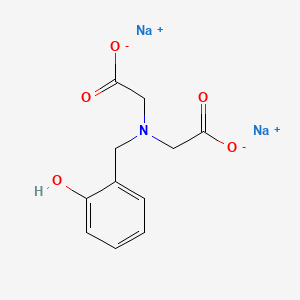
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are known for their chelating properties, which make them useful in various industrial and scientific applications. The presence of both carboxylate and hydroxyl groups in its structure allows it to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
pH: Basic (pH 8-10)
Catalysts: Sodium hydroxide or other basic catalysts
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Alkylated or acylated phenolic compounds
Wissenschaftliche Forschungsanwendungen
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Wirkmechanismus
The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Citric acid: A natural chelating agent with multiple carboxylate groups.
Uniqueness
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is unique due to the presence of both a phenolic hydroxyl group and a carboxylate group, which allows it to form more stable complexes with certain metal ions compared to other chelating agents. This dual functionality can enhance its effectiveness in specific applications, such as targeted drug delivery or selective metal ion removal.
Eigenschaften
CAS-Nummer |
34270-33-2 |
|---|---|
Molekularformel |
C11H11NNa2O5 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
InChI-Schlüssel |
RNVZAFDZRKNRMS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


